3-Azepan-1-ylmethyl-4-methoxy-benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

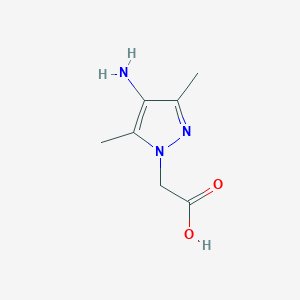

The compound of interest, 3-Azepan-1-ylmethyl-4-methoxy-benzaldehyde, is a derivative of azepine, which is a seven-membered heterocyclic compound containing a nitrogen atom. Azepines are of significant interest in organic chemistry due to their presence in various biologically active molecules and potential use in pharmaceuticals. The papers provided discuss different azepine derivatives and their synthesis, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of azepine derivatives can be achieved through various methods. One approach involves the thermal reaction of 3-(alk-2-enyl)benzylamino-2-(methoxycarbonyl)acrolein derivatives, which leads to the formation of 4,5-dihydro-1H-azepines stereoselectively and in good yields. This process is facilitated by an intramolecular carbonyl-ene reaction, where the methoxycarbonyl group at the 2-position plays a crucial role in the reaction's progress . Another method for synthesizing azepine derivatives is the [4 + 2] cycloaddition of photochemically generated 3-alkoxycarbonyl-1,2-didehydroazepines with enol ethers, resulting in pyrano[4,3-b]azepines . These methods highlight the versatility of azepine synthesis and the influence of substituents on the reaction pathways.

Molecular Structure Analysis

Azepine derivatives exhibit a range of molecular structures depending on the substituents and the synthesis pathway. For instance, the thermal ene reaction produces 4,5-dihydro-1H-azepines, which are partially saturated azepine rings . The photochemical [4 + 2] cycloaddition leads to the formation of pyrano[4,3-b]azepines, which contain the 3-azaheptafulvene partial structure, indicative of a complex molecular architecture . These structural variations can significantly affect the chemical properties and potential applications of azepine derivatives.

Chemical Reactions Analysis

Azepine derivatives participate in a variety of chemical reactions. The thermal ene reaction is a notable example, where conjugated diene compounds undergo an olefin-ene reaction to yield azepine derivatives . Photochemically generated azepines can engage in hetero-[4 + 2] cycloadditions with enol ethers, leading to the formation of compounds with unique structural features such as the 3-azaheptafulvene moiety . These reactions demonstrate the reactivity of azepine derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of methoxycarbonyl and ethoxycarbonyl groups, for example, can affect the solubility, stability, and reactivity of these compounds. The thermal ene reaction and the photochemical [4 + 2] cycloaddition both yield compounds with distinct properties, such as color and reactivity towards hydrolysis, hydrogenation, and complex formation . These properties are crucial for the potential application of azepine derivatives in medicinal chemistry and materials science.

科学的研究の応用

Applications in Protein Kinase Inhibition

Novel azepane derivatives, including 3-azepan-1-ylmethyl-4-methoxy-benzaldehyde, have been prepared and evaluated for their inhibitory effects on Protein Kinase B (PKB) and Protein Kinase A (PKA). These compounds, designed based on molecular modeling studies, showed significant in vitro inhibitory activity against PKA and PKB. One compound, in particular, displayed high plasma stability and potent activity, making it a promising candidate for further development. The binding interactions and conformational changes of these molecules within the protein were studied through cocrystals with PKA, aiding in understanding their activities (Breitenlechner et al., 2004).

Role in Polymer Science

3-Azepan-1-ylmethyl-4-methoxy-benzaldehyde and its related compounds have been utilized in the synthesis of bis-aldehyde monomers and their corresponding polyazomethines. These monomers were polymerized, leading to the creation of electrically conductive pristine polyazomethines. The synthesized polymers exhibited notable electrical conductivity and were characterized through various methods such as FT-IR, NMR spectroscopy, and X-ray diffraction. These findings indicate the potential use of these compounds in the field of electrically conductive materials (Hafeez et al., 2019).

Anticancer Drug Synthesis

The compound 3-Azepan-1-ylmethyl-4-methoxy-benzaldehyde has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, contributing significantly to the field of anticancer drug development. The synthesized compound and its derivatives are pivotal in the design of new antitumor drugs, aiming to enhance selectivity, efficiency, and safety (Zhang et al., 2018).

特性

IUPAC Name |

3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTVIYMOLQNWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)